molecular formula C9H12N2O3 B13644462 Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Cat. No.: B13644462
M. Wt: 196.20 g/mol
InChI Key: GISQXXZMNCMFCP-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (CAS 1341950-76-2) is a chemical building block with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound features a 3-amino-2-oxopyridin-1(2H)-yl (3-amino-2-pyridone) scaffold linked to a methyl propanoate ester via a nitrogen atom . The presence of both an amino group on the pyridine ring and an ester functionality makes this molecule a versatile intermediate for synthetic organic chemistry. Researchers can leverage this structure in the synthesis of more complex heterocyclic systems, particularly as a precursor for novel pharmaceutical agents. Compounds based on the 2-pyridone core are of significant interest in medicinal chemistry and have been reported to possess various biological properties . The synthetic utility of this molecule is enhanced by the differential reactivity of its amine and ester groups, allowing for targeted modifications. It is suitable for exploration in drug discovery programs, chemical biology, and materials science. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(3-amino-2-oxopyridin-1-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h2-3,5H,4,6,10H2,1H3

InChI Key

GISQXXZMNCMFCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC=C(C1=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound primarily involves the nucleophilic substitution reaction between 3-amino-2-pyridone and methyl bromoacetate. The amino group on the pyridone ring acts as a nucleophile attacking the electrophilic carbon of methyl bromoacetate, resulting in the formation of the ester linkage through N-alkylation.

Reaction Scheme:

3-amino-2-pyridone + methyl bromoacetate → this compound

This method is widely reported in chemical supply catalogs and research literature as the standard approach for synthesizing this compound.

Detailed Reaction Conditions and Optimization

  • Starting Materials:

    • 3-amino-2-pyridone (nucleophile)
    • Methyl bromoacetate (electrophile)
  • Solvent:

    • Commonly polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are used to facilitate the nucleophilic substitution.
  • Base:

    • A mild base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often employed to deprotonate the amino group, increasing its nucleophilicity.
  • Temperature:

    • The reaction is typically conducted at room temperature or slightly elevated temperatures (25–60 °C) to optimize reaction rates without decomposing sensitive groups.
  • Time:

    • Reaction times vary from several hours to overnight, depending on scale and conditions.
  • Yield:

    • Reported yields range from moderate to good (50–80%) after purification by column chromatography or recrystallization.

Alternative Synthetic Approaches

While the nucleophilic substitution of methyl bromoacetate with 3-amino-2-pyridone is the predominant method, related synthetic strategies have been explored in literature for analogous compounds:

  • Stepwise Synthesis via Protected Intermediates:

    • Use of Boc-protected aminopyridone intermediates to improve selectivity and yield in N-alkylation reactions.
    • Subsequent deprotection and esterification steps to obtain the final methyl ester.
  • Coupling Reactions:

    • Activation of carboxylic acid derivatives with coupling reagents (e.g., HATU, EDC) followed by reaction with aminopyridone derivatives.
    • This approach is more common in complex peptide-like derivatives but can be adapted for this compound class.
  • Hydrolysis and Esterification:

    • Hydrolysis of ester intermediates followed by re-esterification under acidic conditions to improve purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Nucleophilic substitution 3-amino-2-pyridone, methyl bromoacetate Cs₂CO₃ base, acetonitrile, rt to 60 °C, 12–24 h 50–80 Most common, straightforward synthesis
N-alkylation of Boc-protected aminopyridone Boc-aminopyridone, methyl bromoacetate Cs₂CO₃, acetonitrile, 0 °C to rt, 24–48 h ~70 Improved selectivity, requires deprotection
Coupling via activated acid Aminopyridone, methyl ester acid derivative HATU, triethylamine, CH₂Cl₂, rt 70–90 Used in complex analog synthesis
Hydrolysis and re-esterification Ester intermediates LiOH hydrolysis, acidification, re-esterification 60–75 Purification and yield optimization

Research and Analytical Data

  • Spectroscopic Characterization:

    • ^1H NMR and ^13C NMR spectra confirm the presence of the pyridinone ring, amino substituent, and methyl ester group.
    • Mass spectrometry matches the expected molecular weight of 196.20 g/mol.
    • IR spectroscopy shows characteristic carbonyl (C=O) stretches for both the oxo group and ester functionality.
  • Purity and Yield:

    • Purification by flash chromatography or recrystallization is essential to remove unreacted starting materials and side products.
    • Yields and purity are influenced by reaction time, temperature, and solvent choice.
  • Applications:

    • This compound serves as a building block in medicinal chemistry for enzyme inhibitor design.
    • Structural analogs have been investigated for antiviral activity, including SARS-CoV-2 main protease inhibition.

Chemical Reactions Analysis

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

ConditionsReagentsProductYieldReference
Acidic hydrolysis6M HCl, reflux (4–6 h)3-(3-Amino-2-oxopyridin-1-yl)propanoic acid85–92%
Basic hydrolysis2M NaOH, 60°C (3 h)Sodium salt of the carboxylic acid78–88%

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by elimination of methanol.

Amide Formation

The primary amine reacts with acylating agents to form stable amides, enabling peptide-like bond formation.

Acylating AgentCoupling ReagentProductYieldReference
Acetic anhydrideTriethylamine (base)N-Acetyl derivative70–75%
Benzoyl chlorideHATU, DIPEAN-Benzoylated compound65–70%

In one study, coupling with methyl-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)-propanoate using HATU achieved a 92% yield of tripeptide derivatives .

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions with alkyl halides or epoxides:

ElectrophileConditionsProductYieldReference
Methyl bromoacetateDMF, 60°C, 12 hN-Alkylated glycine ester derivative80–85%
EpichlorohydrinK2CO3, CH3CN, refluxEpoxide-ring-opened product60–68%

This reactivity is exploited in synthesizing heterocyclic libraries for drug discovery.

Cyclization Reactions

Intramolecular cyclization forms fused pyridinone systems under dehydrating conditions:

ConditionsCatalystProductYieldReference
PCl5, toluene, 110°C5-Membered lactam50–55%
POCl3, microwavePyrido[1,2-a]pyrimidinone60–65%

Cyclization often competes with intermolecular reactions unless diluted conditions are employed .

Oxidation and Reduction

The pyridinone ring’s carbonyl group resists reduction, but the amine can be oxidized:

Reaction TypeReagentsProductYieldReference
Amine oxidationmCPBA, CH2Cl2Nitroso derivative40–45%
Ester reductionLiAlH4, THFAlcohol intermediate55–60%

Selective reduction of the ester to alcohol requires rigorous exclusion of moisture .

Coupling Reactions

The compound participates in cross-coupling reactions to generate biaryl or alkyl-aryl systems:

Reaction TypeReagentsProductYieldReference
Suzuki couplingPd(PPh3)4, K2CO33-(3-Amino-2-oxopyridin-1-yl)propanamide70–75%
Ullmann couplingCuI, L-prolineN-Aryl derivatives50–55%

Schiff Base Formation

The amine reacts with aldehydes to form imines, useful in coordination chemistry:

AldehydeConditionsProductYieldReference
BenzaldehydeEtOH, RT, 6 hN-Benzylidene derivative85–90%
4-NitrobenzaldehydeAcetic acid, refluxNitro-substituted Schiff base75–80%

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

  • Structure : Contains an indole ring substituted with a methyl group and an ethoxycarbonyl ethyl chain.
  • Key Differences: Ring System: Indole vs. pyridinone. Indole’s aromaticity and planar structure may enhance π-π stacking in biological targets, while the pyridinone’s carbonyl and amino groups favor hydrogen bonding . Ester Groups: Ethyl esters (vs. methyl) may alter hydrolysis kinetics and lipophilicity.
  • Molecular Weight: 317.38 g/mol (higher than pyridinone analogs due to indole substituents) .

3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate

  • Structure : Features trifluoromethyl (CF₃) groups on both a pyridine ring and a phenyl group.
  • Key Differences: Electron-Withdrawing Groups: CF₃ substituents increase lipophilicity and metabolic stability compared to the amino group in the target compound . Molecular Weight: 393 g/mol (higher due to CF₃ groups). Synthetic Yield: High two-step yield (91%) via hydrolysis and acidification, suggesting robust synthetic accessibility .

Methyl (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(2’’,4’’-diaminophenyl)pyridin-2’-yl]propanoate (7l)

  • Structure: Chiral compound with a benzyloxycarbonyl-protected amino group and a diaminophenyl-substituted pyridine.
  • Key Differences: Stereochemistry: The (2S) configuration may influence biological target selectivity, unlike the non-chiral target compound . Synthesis: Purified via silica chromatography (63% yield), indicating moderate synthetic efficiency .

Methyl 3-(2-Oxopyrrolidin-1-yl)propanoate

  • Structure: Contains a five-membered pyrrolidinone ring instead of pyridinone.
  • Key Differences: Ring Size: Pyrrolidinone’s conformational flexibility vs. pyridinone’s rigidity may affect binding to enzymes or receptors . Molecular Weight: 171.19 g/mol (smaller due to lack of amino substituents) . Applications: Likely used as a solubilizing moiety in prodrugs, whereas the target compound’s amino group may enable direct biological interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Not provided Not provided Amino, pyridinone, methyl ester Potential hydrogen-bonding scaffold
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate C₁₈H₂₃NO₄ 317.38 Indole, ethyl esters π-π stacking in drug design
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate Not provided 393 CF₃, pyridine, phenyl High lipophilicity, metabolic stability
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate C₈H₁₃NO₃ 171.19 Pyrrolidinone, methyl ester Conformational flexibility

Research Implications and Limitations

  • Synthetic Accessibility : The target compound’s discontinued status contrasts with high-yield routes for CF₃-containing analogs , suggesting synthesis challenges.
  • Biological Relevance: Amino-pyridinone derivatives are understudied compared to indole or pyrrolidinone analogs, warranting further exploration of their pharmacokinetic profiles.
  • Analytical Data Gap: Limited spectroscopic or solubility data for this compound necessitates additional characterization for robust comparison.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate, and how can intermediates be purified effectively?

  • Methodological Answer : A two-step synthesis involving hydrolysis and acid-mediated workup is recommended. For example, hydrolysis of a precursor with aqueous NaOH (e.g., 10 N) in methanol under stirring at room temperature for 10 hours, followed by pH adjustment to 3 using 6 N HCl, yields the product. Purification via solvent partitioning (ethyl acetate/water) and drying with anhydrous MgSO₄ ensures high purity (>90% yield). Hexane/ethyl acetate recrystallization further refines the product .
  • Key Data : LCMS (m/z 393 [M+H]⁺) and HPLC retention time (0.29 min under SQD-FA50 conditions) are critical for verifying purity .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Combine LC-MS for molecular weight confirmation and HPLC for retention time consistency. For structural elucidation, employ FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve the pyridinone and ester moieties. X-ray crystallography (as applied in related pyridine derivatives) can confirm stereochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use full chemical protective clothing and NIOSH/CEN-certified respirators (e.g., OV/AG/P99) to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers), and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 40°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., free carboxylic acid or pyridinone ring-opening). Cross-reference with thermogravimetric analysis (TGA) to correlate thermal stability with pH sensitivity .

Q. What strategies are effective for synthesizing and characterizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the amino or ester groups via reductive amination or nucleophilic substitution. For example, coupling with fluorinated pyridines (e.g., 6-fluoropyridin-3-yl) enhances bioavailability. Use HRMS (e.g., ESI, m/z [M+H]⁺) and NOESY NMR to validate regioselectivity and stereochemistry .
  • Case Study : A derivative with a 4-nitrophenyl group showed enhanced enzyme inhibition (IC₅₀ < 1 µM) in kinase assays, confirmed by X-ray crystallography .

Q. How can impurity profiling be systematically addressed during large-scale synthesis?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-DAD : Detect trace impurities (e.g., methyl propanoate byproducts) at 210–280 nm.
  • GC-MS : Identify volatile impurities (e.g., residual solvents).
  • Reference Standards : Use EP/Pharm. grade impurities (e.g., propanoic acid analogs) for spiking studies .

Q. What mechanistic insights exist for the compound’s role in enzyme inhibition or metabolic pathway modulation?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes (e.g., kinases or proteases). For metabolic studies, incubate with liver microsomes and analyze metabolites via UPLC-QTOF. A related pyridinone derivative showed competitive inhibition (Kᵢ = 2.3 nM) against CYP3A4 .

Methodological Resources

  • Synthesis & Purification :
  • Analytical Validation :
  • Safety & Stability :
  • Advanced Derivatives :

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